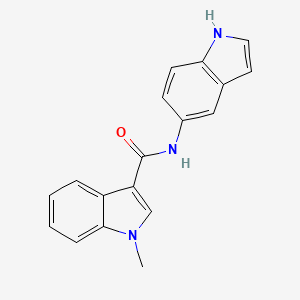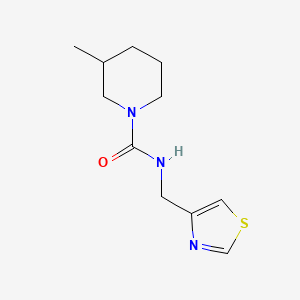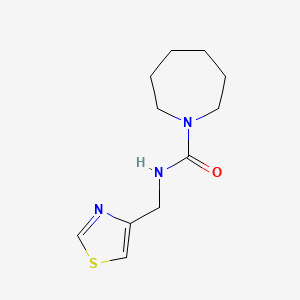
N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide, also known as CAY10650, is a potent and selective inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase that plays a crucial role in various physiological processes, including cell proliferation, differentiation, apoptosis, and metabolism. Inhibition of GSK-3β has been shown to have therapeutic potential in several diseases, including Alzheimer's disease, cancer, diabetes, and bipolar disorder.
Mecanismo De Acción
N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide exerts its pharmacological effects by inhibiting GSK-3β, thereby modulating various downstream signaling pathways. GSK-3β is known to regulate the activity of several transcription factors, including β-catenin, c-Jun, and c-Myc, which play important roles in cell proliferation, differentiation, and apoptosis.
Biochemical and physiological effects:
Inhibition of GSK-3β by N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide has been shown to have several biochemical and physiological effects. These include the modulation of glucose metabolism, the regulation of neuronal survival and plasticity, and the modulation of immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of GSK-3β, making it a useful tool for studying the role of this enzyme in various physiological processes. However, N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide. These include the development of more potent and selective GSK-3β inhibitors, the investigation of the therapeutic potential of N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide in other diseases, and the elucidation of the molecular mechanisms underlying the pharmacological effects of N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide. Additionally, the potential for off-target effects of N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide should be further investigated, and the development of more water-soluble formulations of N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide could improve its utility in laboratory experiments.
Métodos De Síntesis
N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide can be synthesized using a multistep process involving the reaction of indole-5-carboxylic acid with methylamine followed by cyclization with 2-bromoaniline. The resulting intermediate is then coupled with 3-carboxy-N-methylindole to yield the final product.
Aplicaciones Científicas De Investigación
N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide has been extensively studied in preclinical models of various diseases, including Alzheimer's disease, cancer, diabetes, and bipolar disorder. In Alzheimer's disease, N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide has been shown to reduce amyloid-β (Aβ) production and tau phosphorylation, two hallmarks of the disease. In cancer, N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In diabetes, N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide has been shown to improve glucose tolerance and insulin sensitivity. In bipolar disorder, N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide has been shown to have mood-stabilizing effects.
Propiedades
IUPAC Name |
N-(1H-indol-5-yl)-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-21-11-15(14-4-2-3-5-17(14)21)18(22)20-13-6-7-16-12(10-13)8-9-19-16/h2-11,19H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXDCLKMRMQJCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]morpholine-2,4-dicarboxamide](/img/structure/B7542785.png)


![N-propyl-1-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine-3-carboxamide](/img/structure/B7542811.png)
![1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide](/img/structure/B7542816.png)


![1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide](/img/structure/B7542837.png)
![1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-(2-oxo-2-piperidin-1-ylethyl)urea](/img/structure/B7542854.png)
![N-[2-(3,4-dichlorophenyl)-2-methylpropyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B7542858.png)


![4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B7542886.png)
![2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide](/img/structure/B7542890.png)